N-benzyl-3,4-dimethoxybenzamide vs. Itopride Hydrochloride: AChE Inhibitory Potency and Mechanism of Inhibition
N-benzyl-3,4-dimethoxybenzamide serves as the core scaffold of Itopride hydrochloride (HSR-803), yet the parent compound and the functionalized drug exhibit distinct AChE inhibitory profiles. Itopride hydrochloride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) inhibits AChE with an IC50 of 8.6 μM and displays uncompetitive inhibition kinetics [1]. While direct IC50 data for the unsubstituted parent compound N-benzyl-3,4-dimethoxybenzamide against AChE are not available in the public domain, the absence of the 4-[2-(dimethylamino)ethoxy] substituent on the benzyl ring fundamentally alters both binding mode and potency, as established by SAR studies of related N-benzylbenzamide derivatives [2].
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | Not reported for parent compound N-benzyl-3,4-dimethoxybenzamide |
| Comparator Or Baseline | Itopride hydrochloride (HSR-803) IC50 = 8.6 μM (8.6 × 10⁻⁶ M) |
| Quantified Difference | Not applicable due to absence of direct data; the presence vs. absence of the 4-substituent on the benzyl ring defines the functional difference |
| Conditions | Guinea pig ileal homogenate AChE assay |
Why This Matters
This demonstrates that N-benzyl-3,4-dimethoxybenzamide is the essential synthetic precursor for generating functionally active Itopride; the unsubstituted benzyl scaffold provides a modular platform for SAR exploration that the pre-functionalized drug cannot offer.
- [1] Iwanaga, Y., et al. (1990). Inhibitory Effects of KW-5092, a Novel Gastroprokinetic Agent, on the Activity of Acetylcholinesterase in Guinea Pig Ileum. Japanese Journal of Pharmacology, 54(1), 7–13. (Contains HSR-803/Itopride IC50 data: 8.6 × 10⁻⁶ M for AChE). View Source
- [2] Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). N-Benzylbenzamides: A new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682–2684. View Source
